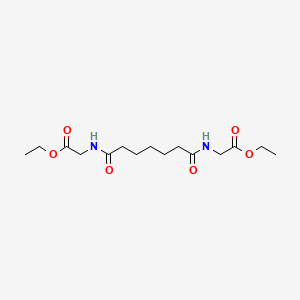
N,N'-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester is a chemical compound with the molecular formula C15H26N2O6 and a molecular weight of 330.43 g/mol . This compound is known for its unique structure, which includes two glycine units connected by a heptanediyl linker with two oxo groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester typically involves the reaction of glycine derivatives with a heptanediyl precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the ester bonds. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester involves its interaction with molecular targets through its functional groups. The oxo groups can participate in hydrogen bonding and other interactions, while the ester groups can undergo hydrolysis to release glycine derivatives. These interactions and reactions contribute to the compound’s effects on various molecular pathways .
Comparaison Avec Des Composés Similaires
N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester can be compared with similar compounds such as N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine diethyl ester. The main difference lies in the length of the linker between the glycine units, which affects the compound’s chemical properties and reactivity. The heptanediyl linker in N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester provides more flexibility and different spatial arrangements compared to the pentanediyl linker in the similar compound .
Propriétés
Numéro CAS |
92790-50-6 |
|---|---|
Formule moléculaire |
C15H26N2O6 |
Poids moléculaire |
330.38 g/mol |
Nom IUPAC |
ethyl 2-[[7-[(2-ethoxy-2-oxoethyl)amino]-7-oxoheptanoyl]amino]acetate |
InChI |
InChI=1S/C15H26N2O6/c1-3-22-14(20)10-16-12(18)8-6-5-7-9-13(19)17-11-15(21)23-4-2/h3-11H2,1-2H3,(H,16,18)(H,17,19) |
Clé InChI |
UUQIOJKOAPDXTP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(=O)CCCCCC(=O)NCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12002887.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002892.png)

![2-(4-Bromophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002901.png)
![4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002903.png)
![[1-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12002908.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B12002921.png)

![{2-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B12002944.png)
![{[5-(4-Chlorophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12002945.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12002955.png)

![1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate](/img/structure/B12002959.png)
